molecular formula C9H15Cl2N3 B6214311 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride CAS No. 2731010-15-2

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride

Cat. No.: B6214311
CAS No.: 2731010-15-2
M. Wt: 236.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclobutyl group attached to a pyridine ring, along with a hydrazinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride typically involves the reaction of cyclobutylamine with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with hydrazine hydrate to introduce the hydrazinyl group, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are employed to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclobutyl group provides structural stability and enhances the binding affinity of the compound to its targets. The pyridine ring plays a crucial role in the electronic distribution and overall reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclobutyl-4-aminopyridine
  • 2-cyclobutyl-4-hydroxypyridine
  • 2-cyclobutyl-4-methylpyridine

Uniqueness

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride stands out due to the presence of the hydrazinyl group, which imparts unique reactivity and potential biological activity. Compared to its analogs, this compound offers a broader range of applications and interactions with molecular targets, making it a valuable molecule for research and industrial purposes.

Properties

CAS No.

2731010-15-2

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.